Home > Products > Screening Compounds P1910 > Cesium telluride
Cesium telluride - 12191-06-9

Cesium telluride

Catalog Number: EVT-403160
CAS Number: 12191-06-9
Molecular Formula: Cs2Te
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cesium telluride is synthesized from its constituent elements, cesium and tellurium, both of which are sourced from their respective natural minerals or synthesized in laboratories. The compound falls under the category of alkali metal chalcogenides, which are known for their semiconducting properties. Its primary application is in the development of photocathodes due to its favorable quantum efficiency and stability.

Synthesis Analysis

The synthesis of cesium telluride can be achieved through various methods, including:

  • Co-deposition Method: This technique involves the simultaneous evaporation of cesium and tellurium in a controlled environment. The substrate is exposed to a high vapor pressure of cesium while gradually introducing tellurium. This method allows for precise control over the stoichiometry, typically aiming for a Cs:Te ratio of 2:1 to optimize the material's properties .
  • Sequential Deposition: In this method, cesium and tellurium are deposited one after the other. The process requires careful monitoring of deposition rates and temperatures (around 120 °C) to ensure proper crystallization and formation of the desired phases .
  • Ion Beam Sputtering: This technique uses ion beams to sputter cesium and tellurium onto a substrate, allowing for reproducible film growth with high purity .

Key parameters for successful synthesis include:

  • Temperature: Typically around 120 °C.
  • Deposition Rates: For example, cesium deposition rates can range from 0.2 to 0.6 Å/s, while tellurium rates may vary from 0.05 to 0.07 Å/s .
Molecular Structure Analysis

Cesium telluride crystallizes in a cubic structure, specifically adopting the sodium chloride (NaCl) type lattice configuration. The molecular structure can be described as follows:

  • Lattice Parameters: The unit cell dimensions reflect the arrangement of cesium ions (Cs⁺) and telluride ions (Te²⁻) in a face-centered cubic lattice.
  • Bonding: The bonding in cesium telluride is predominantly ionic, characterized by strong electrostatic interactions between the positively charged cesium ions and negatively charged telluride ions.

X-ray diffraction studies reveal distinct peaks corresponding to various crystallographic planes, indicating high crystallinity and phase purity in well-synthesized samples .

Chemical Reactions Analysis

Cesium telluride participates in several chemical reactions, particularly under varying environmental conditions:

  • Decomposition Reactions: Upon heating or exposure to light, cesium telluride can decompose into its constituent elements. This reaction is crucial for understanding its stability under operational conditions.
  • Photoemission Reactions: In photocathode applications, when cesium telluride is illuminated with light of appropriate energy (e.g., ultraviolet light), it emits electrons due to the photoelectric effect. This property is vital for its use as an electron source in accelerators .

The chemical stability of cesium telluride allows it to withstand high vacuum environments typical in accelerator applications.

Mechanism of Action

The mechanism by which cesium telluride operates as a photocathode involves several steps:

  1. Photon Absorption: When illuminated with photons, electrons in the valence band absorb energy and transition to the conduction band.
  2. Electron Emission: The excited electrons gain sufficient energy to escape from the material's surface into vacuum.
  3. Quantum Efficiency: The efficiency of this process is quantified as quantum efficiency, which for cesium telluride photocathodes can reach up to 19% at specific wavelengths (e.g., 266 nm) .

The material's electronic structure plays a crucial role in determining its photoemissive properties.

Physical and Chemical Properties Analysis

Cesium telluride exhibits several notable physical and chemical properties:

  • Physical State: It appears as a crystalline solid at room temperature.
  • Melting Point: The melting point is approximately 650 °C.
  • Electrical Conductivity: As a semiconductor, its conductivity can be modified through doping or by changing environmental conditions.
  • Quantum Efficiency: Quantum efficiencies typically range from 15% to 19%, making it highly effective for photocathode applications .

Other properties include high stability under vacuum conditions and robustness against radiation damage.

Applications

Cesium telluride finds extensive use in various scientific applications:

  • Photocathodes: It serves as a primary material for photocathodes in electron sources used in particle accelerators such as free-electron lasers.
  • Imaging Technologies: Its photoemissive properties are exploited in imaging systems that require high sensitivity and resolution.
  • Research Applications: Cesium telluride is utilized in fundamental research involving electron dynamics and materials science due to its unique electronic properties.
Introduction to Cesium Telluride

Historical Context and Discovery

The development of cesium telluride photocathodes originated in the late 20th century, driven by emerging needs in particle accelerator and free-electron laser technologies. Early research focused on vapor deposition techniques, with sequential deposition of cesium and tellurium layers demonstrated in the 1990s to achieve quantum efficiencies (QE) of approximately 10% at ultraviolet wavelengths [1]. This method was soon superseded by co-deposition techniques, which yielded superior film homogeneity and QE values exceeding 15% by enabling precise stoichiometric control of Cs~2~Te [3].

A pivotal milestone occurred in 1994 when Los Alamos National Laboratory pioneered Cs~2~Te photocathode integration into the Advanced Free-Electron Laser (FEL) program, establishing its viability for high-brightness electron beams [5]. Subsequent adoption at major facilities—including the TESLA Test Facility (2002) and European XFEL—cemented its status as the photocathode of choice for high-repetition-rate accelerators [4]. Recent breakthroughs in epitaxial growth (2025) have further enhanced its performance through single-crystal fabrication on lattice-matched substrates [1].

Table 1: Historical Development of Cesium Telluride Photocathodes

Time PeriodDevelopment MilestonePerformance Achievement
1990sSequential deposition synthesis~10% QE at 266 nm
1994Integration at Los Alamos Advanced FELHigh-brightness beam demonstration
Early 2000sCo-deposition optimization>15% QE at 266 nm
2002Deployment at TESLA Test FacilityRobustness in RF guns
2024–2025Epitaxial growth on 4H-SiC/graphene16–20% QE, sub-nm roughness

Fundamental Chemical and Physical Properties

Cesium telluride crystallizes as an inorganic semiconductor with the chemical formula Cs~2~Te and a molecular weight of 393.41 g/mol [7] [8]. Its fundamental properties include:

  • Structural Characteristics: Four polymorphs exist, with the orthorhombic Pnma phase being the thermodynamically stable form under ambient conditions. Cubic (Fm-3m), trigonal (R3), and hexagonal (P63/mmc) polymorphs exhibit marginally higher formation energies but may coexist in thin films [6]. The orthorhombic structure features Te anions coordinated by eight Cs cations, forming a distorted square antiprismatic geometry with Cs–Te bond lengths of 3.86–4.07 Å [6].
  • Electronic Parameters: Cs~2~Te possesses a direct band gap of 3.3–3.5 eV, positioning it as a UV-sensitive photocathode material. Density functional theory calculations reveal valence band maxima dominated by tellurium 5p orbitals, while cesium 6s states contribute to the conduction band [6]. This electronic configuration enables efficient electron emission upon ultraviolet excitation.
  • Thermal and Mechanical Behavior: The compound melts at 821°C and exhibits congruent vaporization without decomposition [8]. Its thermal expansion coefficient (18 × 10⁻⁶ K⁻¹) and mechanical stability enable integration into high-gradient radiofrequency guns [3].

Table 2: Crystallographic Properties of Cesium Telluride Polymorphs

PolymorphSpace GroupLattice ParametersStability
OrthorhombicPnmaa = 9.27 Å, b = 5.87 Å, c = 10.02 ÅThermodynamically stable
CubicFm-3ma = 9.05 ÅMetastable
TrigonalR3a = 5.71 Å, c = 14.56 ÅMetastable
HexagonalP63/mmca = 5.70 Å, c = 14.54 ÅMetastable

Surface properties critically influence photoemission performance. Automated facet analysis (2024) revealed that low-Miller-index surfaces exhibit termination-dependent electronic structures: Te-terminated facets demonstrate 0.5–1.0 eV lower work functions than Cs-terminated counterparts due to surface dipole modifications [6]. Additionally, plasmonic enhancements at nanostructured interfaces can boost quantum efficiency beyond 20% through hot electron transfer mechanisms [3].

Role in Advanced Material Science and Technology

Epitaxial Growth and Surface Engineering

Modern synthesis leverages pulsed laser deposition (PLD) for epitaxial growth on lattice-matched substrates. Single-crystal Cs~2~Te films deposited on 4H-silicon carbide (4H-SiC) or graphene/4H-SiC exhibit exceptional crystallinity and surface smoothness (<1 nm roughness), as confirmed by in situ reflection high-energy electron diffraction (RHEED) [1]. This approach eliminates grain boundaries that scatter emitted electrons, thereby reducing intrinsic emittance by >30% compared to polycrystalline films [1] [3]. Key advances include:

  • Substrate Engineering: Graphene interfacial layers on 4H-SiC promote strain-free heteroepitaxy while protecting the substrate during high-temperature processing (500–550°C) [1].
  • In Situ Characterization: Synchrotron X-ray techniques (XRR/XRD/XRF) enable real-time monitoring of film thickness, stoichiometry, and crystallinity during growth. X-ray reflectivity quantifies layer-by-layer evolution with sub-ångström precision [1].
  • Rejuvenation Protocols: Degraded photocathodes recover initial QE via thermal annealing and cesium re-deposition, extending operational lifetimes beyond 12 months in accelerator environments [3].

Accelerator and Photon Science Applications

Cs~2~Te photocathodes underpin major scientific facilities due to their balanced electron emission properties:

  • High Quantum Efficiency: 16–20% QE at 266 nm enables terawattpeak electron beam currents with low laser drive energies [1] [3].
  • Beam Brightness Enhancement: The normalized brightness (B~n~) scales inversely with emittance: $$Bn = \frac{2I}{\pi^2 \varepsilon{n,x} \varepsilon_{n,y}}$$ where I is beam current and ε~n~ represents normalized transverse emittance. Epitaxial films minimize ε~n~ through defect-free surfaces [1].
  • Facility Deployment: These cathodes drive flagship instruments including the Linac Coherent Light Source II (LCLS-II) and European XFEL, where they enable ultrafast electron diffraction, medical therapy applications, and high-repetition-rate X-ray free-electron lasers [1] [3] [4].

Table 3: Performance Comparison of Cesium Telluride Synthesis Techniques

Synthesis MethodSubstrateSurface RoughnessQuantum EfficiencyApplication Context
Sequential depositionPolycrystalline Ni>5 nm≤10%Early RF guns
Co-depositionAmorphous SiO~2~~2 nm≤19%High-current injectors
PLD-assisted epitaxy4H-SiC<1 nm16%LCLS-II, European XFEL
PLD on graphene/4H-SiCGraphene/4H-SiC0.7 nm16–20%Ultrafast electron microscopy

Future directions include ab initio-guided surface facet engineering to systematically optimize work functions and plasmonic nanostructuring for enhanced light absorption. Such advancements will solidify Cs~2~Te’s role in enabling attosecond science, compact X-ray sources, and high-repetition-rate accelerators for materials discovery and biomedical imaging [3] [6].

Properties

CAS Number

12191-06-9

Product Name

Cesium telluride

Molecular Formula

Cs2Te

Molecular Weight

393.4 g/mol

InChI

InChI=1S/2Cs.Te

InChI Key

LZDVDTNBLCLMGQ-UHFFFAOYSA-N

SMILES

[Te]([Cs])[Cs]

Canonical SMILES

[Te]([Cs])[Cs]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.